molecular formula C10H9ClF3NO2S B14044631 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene

Katalognummer: B14044631
Molekulargewicht: 299.70 g/mol
InChI-Schlüssel: OYOQNQNJTVPTBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene involves several steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the reaction of 3-chloropropylbenzene with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Addition: The trifluoromethylthio group can participate in addition reactions with electrophiles, forming new bonds at the sulfur atom.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles like amines, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, affecting cellular processes. The chloropropyl group can facilitate binding to specific sites on target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene include:

Eigenschaften

Molekularformel

C10H9ClF3NO2S

Molekulargewicht

299.70 g/mol

IUPAC-Name

1-(3-chloropropyl)-3-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF3NO2S/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI-Schlüssel

OYOQNQNJTVPTBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.